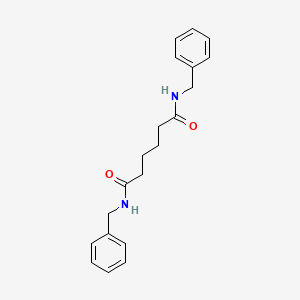
N, N-Bis(phenylmethyl)hexanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dibenzyladipamide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of adipamide, where the hydrogen atoms of the amide groups are replaced by benzyl groups
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Dibenzyladipamide can be synthesized through the reaction of adipic acid with benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibenzyladipamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
N,N’-Dibenzyladipamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acids, while reduction can produce benzylamines.
科学研究应用
N,N’-Dibenzyladipamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of N,N’-Dibenzyladipamide involves its interaction with various molecular targets. The benzyl groups can engage in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
N,N’-Dibenzylurea: Similar in structure but with urea groups instead of adipamide.
N,N’-Dibenzylsuccinamide: Contains succinamide groups instead of adipamide.
N,N’-Dibenzylglutaramide: Features glutaramide groups in place of adipamide.
Uniqueness
N,N’-Dibenzyladipamide is unique due to its specific combination of benzyl and adipamide groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
25344-24-5 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
N,N'-dibenzylhexanediamide |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-15-17-9-3-1-4-10-17)13-7-8-14-20(24)22-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24) |
InChI 键 |
MFBKELHPKHLNTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCC(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


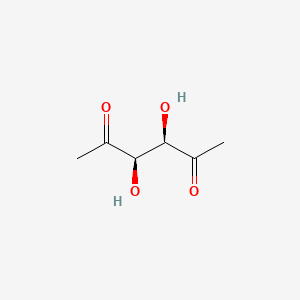

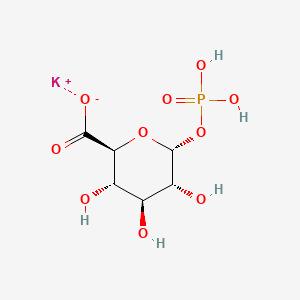
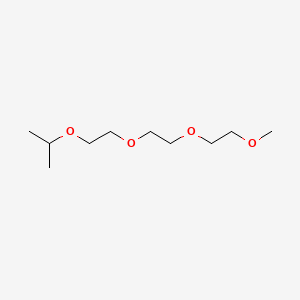
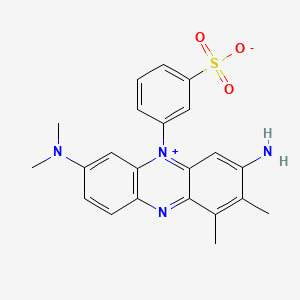

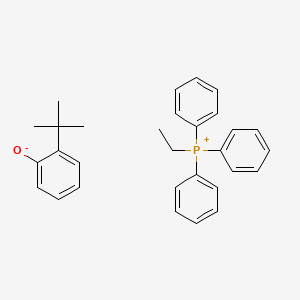
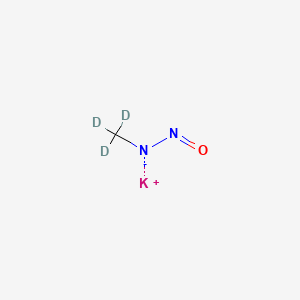
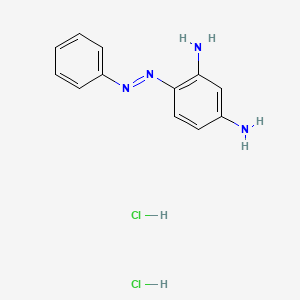
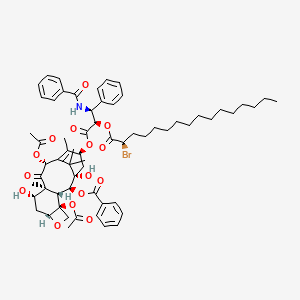
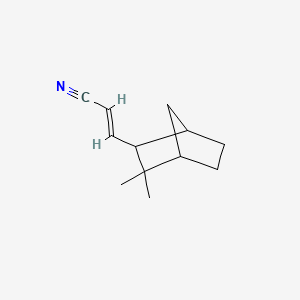
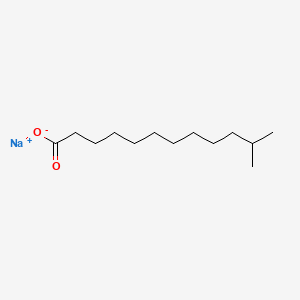
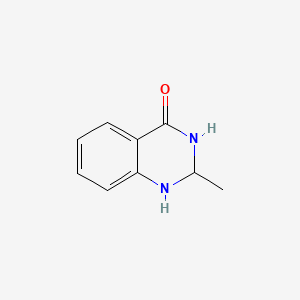
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
